

Application Notes and Protocols: Ampelopsin (Dihydromyricetin) in Drug Discovery and Development

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Compound of Interest

Compound Name: *Ampelanol*

Cat. No.: *B15600758*

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Introduction

Ampelopsin, also known as dihydromyricetin (DHM), is a natural flavonoid compound extracted from plants such as *Ampelopsis grossedentata*.^[1] It has garnered significant attention in the field of drug discovery due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.^{[1][2]} Ampelopsin's therapeutic potential stems from its ability to modulate multiple cellular signaling pathways, making it a promising candidate for the development of novel treatments for a range of diseases.^[3] These application notes provide an overview of Ampelopsin's mechanisms of action and detailed protocols for its investigation in a research setting.

Mechanism of Action

Ampelopsin exerts its biological effects through various mechanisms:

- **Anti-Cancer Activity:** Ampelopsin has been shown to inhibit the growth and proliferation of various cancer cells, including breast, glioma, and liver cancer.^{[4][5]} Its anti-tumor effects are mediated through the induction of apoptosis (programmed cell death) via both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.^[4] Key mechanisms include the generation of reactive oxygen species (ROS), induction of endoplasmic reticulum (ER) stress, and modulation of the Bax/Bcl-2 protein ratio.^{[5][6]} Furthermore, Ampelopsin can

suppress cancer cell migration and invasion by inhibiting signaling pathways such as PI3K/Akt and NF- κ B.[4]

- **Anti-Inflammatory Properties:** Ampelopsin demonstrates potent anti-inflammatory activity by suppressing the production of pro-inflammatory mediators. In models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages and microglia, Ampelopsin inhibits the release of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor- α (TNF- α), interleukin-1 β (IL-1 β), and interleukin-6 (IL-6).[7][8][9] This is achieved through the inhibition of key inflammatory signaling pathways, including nuclear factor-kappa B (NF- κ B) and Janus kinase/signal transducer and activator of transcription (JAK/STAT).[7][10]
- **Neuroprotective Effects:** The neuroprotective potential of Ampelopsin is largely attributed to its strong antioxidant properties. It can protect neuronal cells from oxidative stress-induced apoptosis by scavenging ROS and up-regulating endogenous antioxidant enzymes like heme oxygenase-1 (HO-1).[11] Ampelopsin's neuroprotective effects are also mediated by the activation of pro-survival signaling pathways such as ERK and Akt.[11]

Quantitative Data

The following tables summarize the effective concentrations and dosages of Ampelopsin reported in various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Ampelopsin

Cell Line	Assay	Concentration Range	Effect	Reference
MCF-7 (Breast Cancer)	CCK-8	20-80 μ M	Dose-dependent inhibition of cell viability	[6]
MDA-MB-231 (Breast Cancer)	CCK-8	20-80 μ M	Dose-dependent inhibition of cell viability	[6]
U251 & A172 (Glioma)	Apoptosis Assay	25-100 μ M	Induction of apoptosis	[4]
HepG2 (Hepatoma)	Apoptosis Assay	Not Specified	Induction of apoptosis	[4]
BV2 & Primary Microglia	NO & PGE2 Production	Not Specified	Decreased production of NO and PGE2	[7]
RAW 264.7 Macrophages	NO & Cytokine Release	Not Specified	Inhibition of NO, IL-1 β , IL-6, and TNF- α release	[8]
PC12 Cells	H ₂ O ₂ -induced Apoptosis	Not Specified	Reduced apoptosis and ROS formation	[11]

Table 2: In Vivo Efficacy of Ampelopsin

Animal Model	Disease Model	Dosage	Effect	Reference
Human Glioma Xenograft	Cancer	50 and 100 mg/kg	Anti-glioma effects	[4]
LPS-treated Mice	Inflammation	Not Specified	Suppressed pro-inflammatory cytokines	[9]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assessment using MTT Assay

This protocol is for determining the effect of Ampelopsin on the viability and proliferation of cancer cells.

Materials:

- Ampelopsin (purity $\geq 98\%$)
- Cancer cell lines (e.g., MCF-7, MDA-MB-231)
- Complete culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[13]
- 96-well plates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well in 100 μL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO_2 atmosphere.[14]
- **Ampelopsin Treatment:** Prepare a stock solution of Ampelopsin in DMSO and dilute it to the desired final concentrations (e.g., 20, 40, 60, 80 μM) in a complete culture medium.[6] Remove the old medium from the wells and add 100 μL of the medium containing different concentrations of Ampelopsin. Include a vehicle control (medium with DMSO) and a blank control (medium only).

- Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.
- MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[14]
- Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[14]
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[12][14]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Western Blot Analysis of Protein Expression

This protocol is for analyzing the effect of Ampelopsin on the expression of key proteins in signaling pathways (e.g., Bax, Bcl-2, p-Akt, p-NF-κB).

Materials:

- Cells or tissue lysates treated with Ampelopsin
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- SDS-PAGE gels and running buffer
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[15]
- Primary antibodies (specific to the target proteins)
- HRP-conjugated secondary antibody
- TBST (Tris-Buffered Saline with Tween-20)
- Enhanced chemiluminescence (ECL) detection reagent

- Imaging system

Procedure:

- Protein Extraction: Lyse the cells or tissues in lysis buffer on ice. Centrifuge to pellet the cell debris and collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
- SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[\[15\]](#)
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[\[16\]](#)
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[\[17\]](#)
- Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[\[15\]](#)
- Washing: Wash the membrane three times with TBST for 5-10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[\[16\]](#)
- Washing: Repeat the washing step.
- Detection: Apply the ECL detection reagent to the membrane and visualize the protein bands using an imaging system.[\[17\]](#)
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., β -actin or GAPDH).

Protocol 3: In Vivo Murine Model of LPS-Induced Inflammation

This protocol is for evaluating the anti-inflammatory effects of Ampelopsin in vivo.

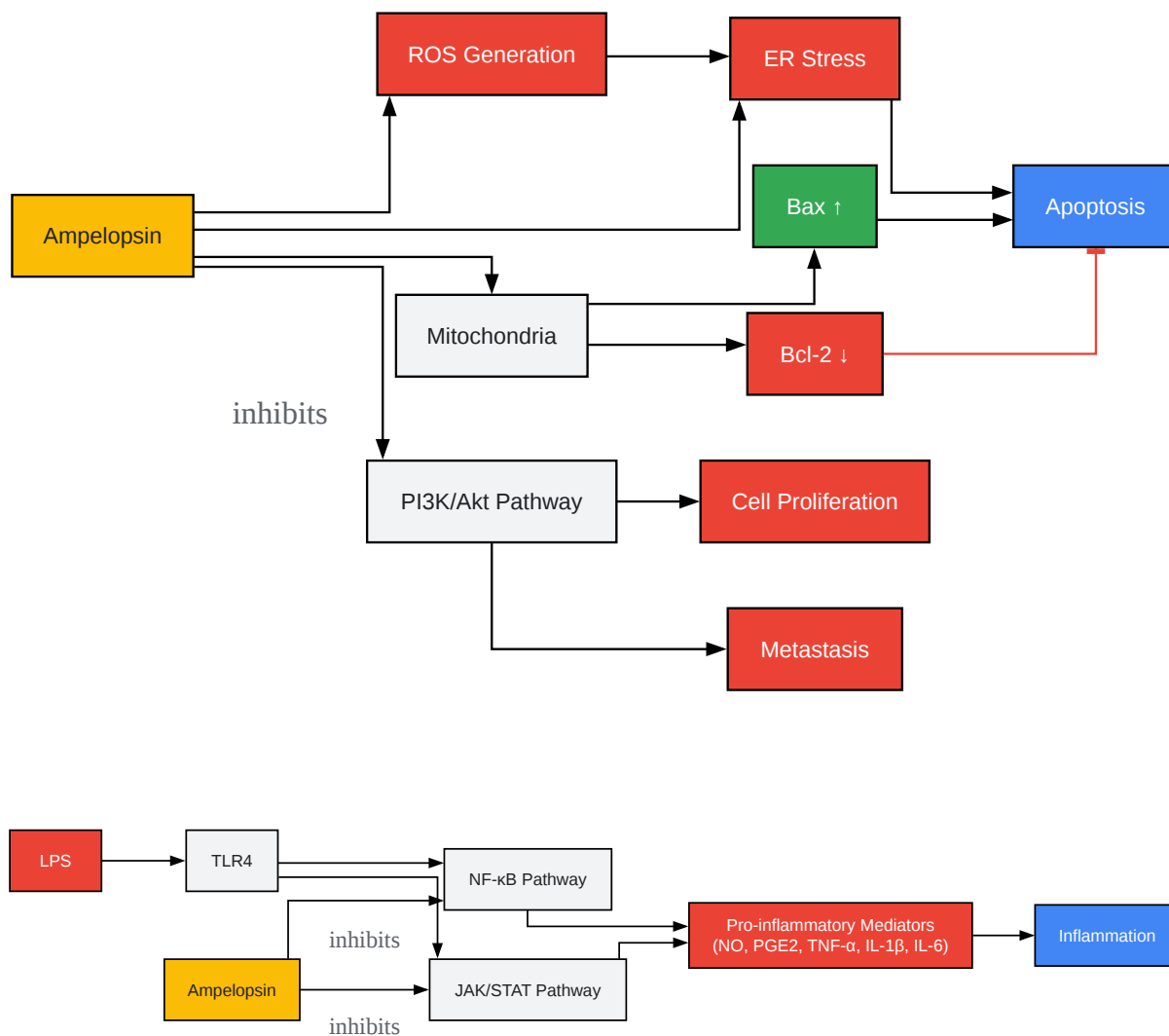
Materials:

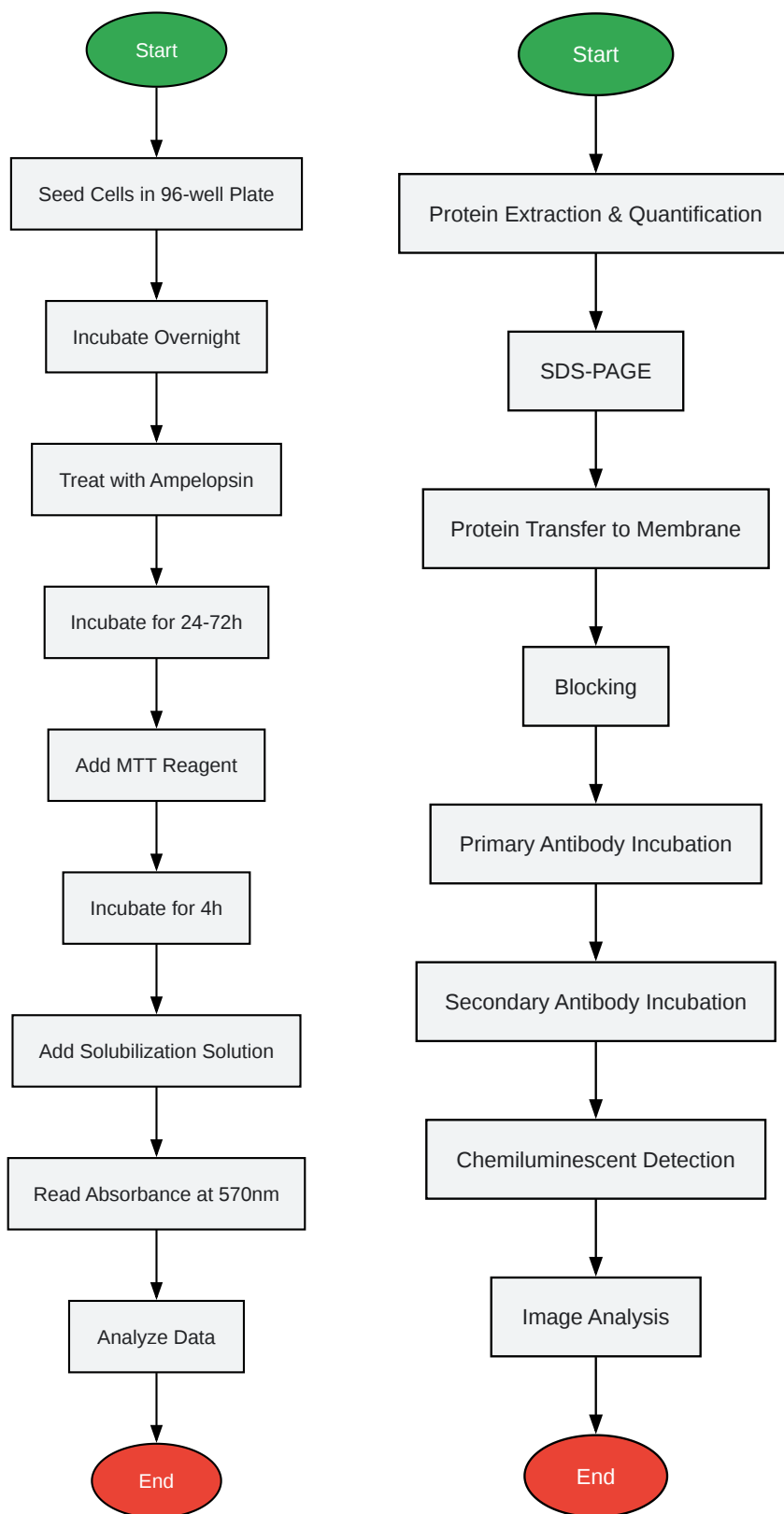
- Mice (e.g., C57BL/6 or BALB/c)
- Ampelopsin
- Lipopolysaccharide (LPS) from E. coli
- Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
- ELISA kits for TNF- α , IL-1 β , and IL-6
- Anesthesia

Procedure:

- **Acclimatization:** Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
- **Grouping and Treatment:** Randomly divide the mice into groups: Vehicle control, LPS only, and LPS + Ampelopsin (at different doses). Administer Ampelopsin or vehicle orally or intraperitoneally for a specified period (e.g., daily for 7 days).
- **LPS Challenge:** On the final day of treatment, induce acute inflammation by intraperitoneally injecting LPS (e.g., 1-5 mg/kg).^[18] The vehicle control group receives a saline injection.
- **Sample Collection:** At a specific time point after the LPS challenge (e.g., 2-6 hours), collect blood samples via cardiac puncture under anesthesia. Euthanize the animals and collect relevant tissues (e.g., liver, lung, spleen).
- **Cytokine Measurement:** Centrifuge the blood to obtain serum. Measure the levels of TNF- α , IL-1 β , and IL-6 in the serum using ELISA kits according to the manufacturer's instructions.
- **Tissue Analysis:** Homogenize the collected tissues for further analysis, such as Western blotting or histology.
- **Data Analysis:** Compare the cytokine levels and other inflammatory markers between the different treatment groups.

Visualizations





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